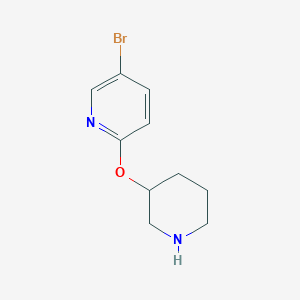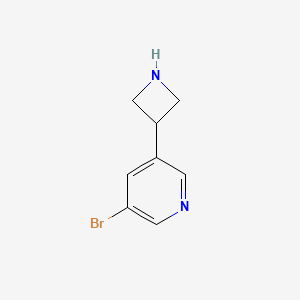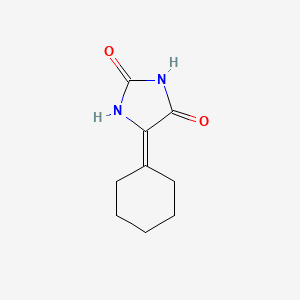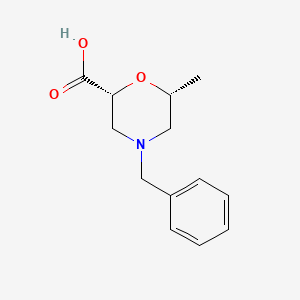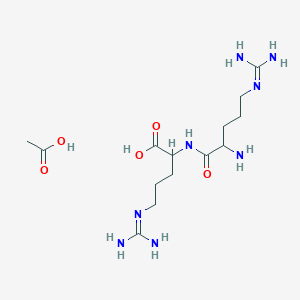
(R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both isoquinoline and pyrrolidine moieties Isoquinoline is a heterocyclic aromatic organic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid typically involves the formation of the isoquinoline and pyrrolidine rings followed by their coupling. One common method involves the use of isoquinoline derivatives and pyrrolidine-2-carboxylic acid derivatives under specific reaction conditions. For example, the isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoquinoline ring typically yields isoquinoline N-oxide, while reduction of the carbonyl group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler compound with similar structural features but lacking the isoquinoline moiety.
Isoquinoline-3-carboxylic acid: Contains the isoquinoline ring but lacks the pyrrolidine ring.
Uniqueness
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the isoquinoline and pyrrolidine rings, which provides a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2R)-1-(isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-7-1-2-13(17)15(19)20)11-4-3-10-5-6-16-9-12(10)8-11/h3-6,8-9,13H,1-2,7H2,(H,19,20)/t13-/m1/s1 |
Clave InChI |
TYEXCGMXWGDHDA-CYBMUJFWSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)


![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)

